molecular formula C15H12BrNO3S2 B2645092 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034249-74-4

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2645092
CAS No.: 2034249-74-4
M. Wt: 398.29
InChI Key: UCOLWCXBGAWIRI-UHFFFAOYSA-N
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Description

2-Bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034249-74-4) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and antimicrobial research. With a molecular formula of C15H12BrNO3S2 and a molecular weight of 398.29 g/mol, this compound features a unique hybrid structure incorporating benzenesulfonamide, bromo, and biheterocyclic (thiophen-furan) motifs. This specific arrangement is strategically valuable, as sulfonamide cores are known to act as competitive inhibitors in microbial folate biosynthesis pathways . The presence of the bromine atom on the benzene ring enhances the molecule's potential for further synthetic modification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies . Preliminary research on closely related 5-bromo-N-alkylthiophene-2-sulfonamide compounds has demonstrated potent efficacy against challenging, drug-resistant bacterial strains. Specifically, such derivatives have shown promising activity against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147, with one study reporting a remarkably low minimum inhibitory concentration (MIC) of 0.39 µg/mL . This suggests the compound's strong potential as a lead structure or investigative tool in the urgent development of novel antibacterial agents to combat global antimicrobial resistance . Furthermore, the compound's distinct structure makes it a valuable intermediate for synthesizing more complex molecules for various other research applications, including enzyme inhibition studies and materials science. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-10-11-7-8-13(20-11)14-5-3-9-21-14/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOLWCXBGAWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azides, thiocyanates, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the thiophene and furan rings .

Scientific Research Applications

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the heterocyclic rings can influence its binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Sulfonamides
Compound Name Melting Point (°C) Rf Value (Solvent System) Molecular Weight (g/mol)
Target Compound Not Reported Not Reported ~420 (estimated)
int-8 127–131 (dec.) 0.46 (8:2 DCM/PE) 388.10
1l 90–92 0.23 (9:1 PE/EtOAc) 494.44
5-Bromothiophene-2-sulfonamide Not Reported Not Reported 236.11

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling to construct the thiophene-furan core, followed by sulfonamide bond formation. For example, benzenesulfonyl chloride derivatives can react with amine-functionalized intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Gold(I)-catalyzed cyclization of furan-ynes with sulfonamide precursors has also been reported for similar heterocyclic systems, achieving yields up to 71% .
  • Key Considerations : Protect reactive groups (e.g., amines) during coupling steps to avoid side reactions.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity of the thiophene-furan and sulfonamide moieties. For example, 1H^1H NMR signals near δ 7.5–8.0 ppm indicate aromatic protons in the benzenesulfonamide group .
  • X-ray Crystallography : Use programs like SHELXL for structure refinement. Crystallographic data (e.g., bond angles, torsion angles) validate the spatial arrangement of bromine and sulfonamide groups .

Q. What strategies are used to screen for biological activity in sulfonamide derivatives?

  • Methodology :

  • In vitro assays : Test inhibition of enzymes like carbonic anhydrase or kinases, leveraging the sulfonamide group’s affinity for metal ions.
  • Structure-Activity Relationship (SAR) : Compare activity of derivatives with substituent variations (e.g., bromine vs. chlorine) on the benzene ring .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the thiophene-furan core be addressed?

  • Methodology :

  • Catalytic Control : Use transition-metal catalysts (e.g., Pd or Au) to direct coupling reactions. For example, gold(I) catalysts promote selective cyclization of alkynes with furan-thiophene precursors .
  • Computational Prediction : Apply DFT calculations (e.g., B3LYP functional) to model transition states and identify favorable reaction pathways .

Q. What computational methods predict the electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Exact exchange terms (e.g., hybrid functionals like B3LYP) improve accuracy for bromine-containing systems .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites influenced by the electron-withdrawing sulfonamide and bromine groups .

Q. How are contradictions between experimental and computational data resolved?

  • Methodology :

  • Validation : Cross-check computational results (e.g., bond lengths) with crystallographic data. Discrepancies >0.05 Å may indicate incomplete basis sets or solvent effects .
  • Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .

Q. What advanced techniques analyze structure-activity relationships (SAR) for sulfonamide derivatives?

  • Methodology :

  • Co-crystallization Studies : Resolve protein-ligand complexes (e.g., with X-ray crystallography) to map binding interactions of the sulfonamide group .
  • Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., bromine vs. methyl) on binding affinity using molecular dynamics .

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